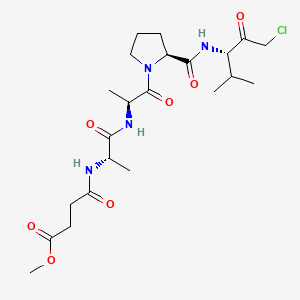

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Elastase Inhibitor

One of the primary applications of MeOSuc-AAPV-CMK is as an inhibitor of elastase, a serine protease enzyme. Elastase plays a crucial role in various biological processes, including tissue breakdown and inflammation. MeOSuc-AAPV-CMK specifically targets human leukocyte elastase (HLE) []. It acts as an irreversible inhibitor by forming a covalent bond with the serine residue in the enzyme's active site, thereby preventing its enzymatic activity []. This property makes MeOSuc-AAPV-CMK a valuable tool for studying the function of elastase in various cell types and tissues [, ].

MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone, also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, is a synthetic tetrapeptide compound characterized by its cell-permeable nature and non-cytotoxic properties. It functions primarily as an irreversible inhibitor of serine proteases, specifically targeting human leukocyte elastase and neutrophil elastase, which are involved in various inflammatory processes and tissue remodeling. The compound has a molecular weight of approximately 502.99 g/mol and is recognized for its unique structure that includes a methoxysuccinyl group and a chloromethyl ketone moiety, which enhances its inhibitory activity against elastases .

The reactivity of MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone is largely attributed to its chloromethyl ketone group, which can react with the active site serine residue of serine proteases. This reaction forms a stable covalent bond, effectively inhibiting the enzyme's activity. The inhibition mechanism can be summarized as follows:

- Formation of Enzyme-Inhibitor Complex: The chloromethyl ketone reacts with the serine residue in the active site of the elastase enzyme.

- Covalent Bonding: A stable covalent bond is formed, leading to irreversible inhibition of the enzyme.

- Loss of Enzymatic Activity: The inhibited enzyme cannot participate in its normal physiological functions, which can have significant implications in inflammatory responses .

MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone exhibits notable biological activities due to its role as an elastase inhibitor. Its primary effects include:

- Anti-inflammatory Effects: By inhibiting human leukocyte elastase, it reduces tissue damage associated with inflammatory processes.

- Potential Antiviral Activity: Studies have indicated effectiveness against viruses such as influenza and HIV, suggesting a broader therapeutic potential beyond just protease inhibition .

- Cell Permeability: Its ability to penetrate cell membranes makes it suitable for in vivo studies and applications in cellular models .

The synthesis of MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone typically involves several steps:

- Peptide Synthesis: The initial step involves solid-phase peptide synthesis (SPPS) to construct the tetrapeptide backbone (Ala-Ala-Pro-Val).

- Modification: The methoxysuccinyl group is introduced to the amino terminus of the peptide.

- Chloromethyl Ketone Formation: The final step involves converting a suitable precursor into the chloromethyl ketone derivative through specific

MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone has various applications in research and potential therapeutic areas:

- Research Tool: Used extensively in studies involving serine proteases to understand their roles in inflammation and disease.

- Therapeutic Development: Potential candidate for developing treatments for diseases characterized by excessive proteolytic activity, such as chronic obstructive pulmonary disease (COPD) and certain viral infections .

- Crystallization Studies: Employed in crystallizing enzymes for structural studies, aiding in drug design efforts .

Interaction studies involving MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone focus on its binding affinity and specificity towards various serine proteases:

- Binding Affinity: It has been reported to exhibit a Ki value of approximately 10 µM against human leukocyte elastase, indicating strong binding capability .

- Specificity Profiling: Comparative studies show that while it primarily inhibits elastases, its effects on other proteases are minimal, highlighting its specificity .

MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone shares similarities with several other peptide-based inhibitors. Here are some comparable compounds:

| Compound Name | Target Protease | Unique Features |

|---|---|---|

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Leu-chloromethyl ketone | Neutrophil elastase | Different amino acid sequence |

| N-(Benzyloxycarbonyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Serine proteases | Contains benzyloxycarbonyl group |

| N-(Acetyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Various serine proteases | Acetyl group instead of methoxysuccinyl |

Uniqueness

MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone stands out due to its specific inhibitory action against human leukocyte elastase and its demonstrated antiviral properties, making it a valuable compound in both basic research and potential therapeutic applications .

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone functions as an irreversible inhibitor of serine proteases through its chloromethyl ketone functional group, which serves as an electrophilic trap for nucleophilic residues in the enzyme active site [1] [2]. The mechanism of irreversible inhibition involves a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, followed by covalent modification of critical catalytic residues [1] [3].

The chloromethyl ketone group exhibits exceptional reactivity toward the active site serine residue, specifically Serine-195 in human leukocyte elastase [2] [4]. This reactivity is enhanced by the electron-withdrawing properties of the chlorine atom, which increases the electrophilicity of the methylene carbon adjacent to the ketone carbonyl [5]. The irreversible nature of the inhibition results from the formation of stable covalent bonds between the inhibitor and two key catalytic residues: Histidine-57 and Serine-195 [6] [7].

The inhibition mechanism proceeds through a unique dual-binding mode where the chloromethyl ketone simultaneously forms covalent attachments to both members of the catalytic dyad [7]. Initially, the carbonyl carbon of the inhibitor undergoes nucleophilic attack by the hydroxyl group of Serine-195, forming a hemiketal intermediate with tetrahedral geometry [6] [7]. Subsequently, the chloromethyl carbon is attacked by the imidazole nitrogen of Histidine-57, resulting in the displacement of the chloride anion and formation of a second covalent bond [1] [3].

Target Enzymes: Human Leukocyte Elastase and Neutrophil Elastase

Human Leukocyte Elastase Characteristics

Human leukocyte elastase represents the primary target enzyme for MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone [1] [2]. This serine protease belongs to the chymotrypsin family and consists of 218 amino acid residues arranged in the characteristic two-beta-barrel structure common to serine proteases [8] [9]. The enzyme contains two asparagine-linked carbohydrate chains that contribute to its glycoprotein nature, making it the first serine protease glycoprotein to be structurally characterized [8].

Human leukocyte elastase is localized within the azurophilic granules of polymorphonuclear leukocytes, where it exists in its mature, active form [2] [4]. Upon cellular activation and degranulation, the enzyme is released into the extracellular environment, where it can hydrolyze major structural proteins including elastin and collagen [2] [4]. The enzyme exhibits broad substrate specificity characteristic of elastases, with preferential cleavage of peptide bonds adjacent to small, hydrophobic amino acids such as valine and alanine [10].

Neutrophil Elastase Relationship

Neutrophil elastase shares significant structural and functional similarities with human leukocyte elastase, and both terms are often used interchangeably in the literature [11] [9]. Neutrophil elastase is encoded by the ELANE gene located on chromosome 11 and represents one of several elastase isoforms present in human neutrophils [9]. Like human leukocyte elastase, neutrophil elastase utilizes the classical catalytic triad mechanism consisting of Serine-195, Histidine-57, and Aspartic acid-102 [9] [12].

The enzyme plays crucial roles in both physiological and pathological processes. Under normal conditions, neutrophil elastase participates in the degradation of phagocytosed foreign material and contributes to the antimicrobial arsenal of neutrophils [9]. However, excessive or inappropriately regulated elastase activity has been implicated in various disease states, including pulmonary emphysema, rheumatoid arthritis, and cystic fibrosis [2] [4] [9].

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone demonstrates high specificity for both human leukocyte elastase and neutrophil elastase, with significantly reduced inhibitory activity against other serine proteases such as trypsin, chymotrypsin, and thrombin [13] [14]. This selectivity profile makes the compound particularly valuable for research applications requiring specific elastase inhibition.

Structural Basis for Substrate Specificity

Active Site Architecture

The structural basis for the substrate specificity of MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone lies in its complementary fit within the active site of human leukocyte elastase, particularly within the S1 substrate-binding pocket [6] [8]. The S1 pocket of human leukocyte elastase is characterized by a constricted architecture that preferentially accommodates medium-sized hydrophobic amino acid residues [8] [15].

The S1 pocket is defined by key residues at positions 190, 216, and 226, which create a binding environment optimized for elastolytic specificity [8] [15]. Specifically, Valine-190 and Valine-216 form the walls of the pocket, while Aspartic acid-226 contributes to the base of the binding site [8]. This arrangement creates a relatively shallow pocket that is ideally suited for accommodating the valine residue at the P1 position of the inhibitor [7].

Crystal structure analysis of the human leukocyte elastase-inhibitor complex reveals that the valine side chain of MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone adopts the g-conformation within the S1 pocket, indicating optimal geometric complementarity [6] [7]. The peptide backbone of the inhibitor forms an antiparallel beta-sheet structure with the enzyme, establishing multiple hydrogen bonding interactions that stabilize the enzyme-inhibitor complex [16] [17].

Peptide Recognition Sequence

The tetrapeptide sequence Ala-Ala-Pro-Val in MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone is specifically designed to mimic the preferred substrate sequence recognized by human leukocyte elastase [18] [19]. The P4 to P1 positions of the inhibitor (corresponding to Ala-Ala-Pro-Val) interact with the corresponding S4 to S1 subsites of the enzyme, establishing a network of favorable binding interactions [11] [16].

The proline residue at the P2 position introduces a rigid turn in the peptide backbone that positions the valine residue optimally for interaction with the S1 pocket [16]. The two alanine residues at P4 and P3 positions provide appropriate spacing and hydrophobic contacts with the enzyme surface without introducing steric clashes [16]. This precise arrangement of amino acids ensures that the inhibitor binds in a substrate-like manner, facilitating the subsequent covalent modification reaction [6] [7].

The methoxysuccinyl group at the amino terminus serves as a protecting group that enhances the stability and solubility of the inhibitor while also providing additional binding contacts with the enzyme [20] [18]. This modification contributes to the overall binding affinity and specificity of the inhibitor for human leukocyte elastase [20] [21].

Kinetic Parameters of Enzyme-Inhibitor Interaction

Inhibition Constants and Kinetic Mechanism

The kinetic parameters of MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone interaction with human leukocyte elastase have been extensively characterized through detailed kinetic and isotope effect studies [1] [3]. The inhibition constant (Ki) for this interaction is 10 μM, which is remarkably low compared to dissociation constants observed for structurally related substrates or reversible inhibitors [1] [3].

The unusually low Ki value suggests that the observed inhibition constant represents a complex kinetic parameter that reflects the formation and accumulation of multiple enzyme-inhibitor complexes rather than a simple dissociation constant [1] [3]. Kinetic analysis indicates that the inhibition proceeds through a two-step mechanism involving initial formation of a reversible Michaelis complex (E·I), followed by conversion to a covalent hemiketal intermediate (E-I*) [1] [3].

The dependence of the first-order rate constant for inactivation on inhibitor concentration exhibits hyperbolic behavior, consistent with the formation of a reversible enzyme-inhibitor complex prior to covalent bond formation [1] [3]. This kinetic behavior is characteristic of mechanism-based inhibitors that utilize the enzyme's own catalytic machinery for their activation and covalent attachment [5].

Solvent Isotope Effects

Solvent deuterium isotope effect studies provide crucial insights into the rate-limiting steps and proton transfer processes involved in the inhibition mechanism [1] [3]. The solvent deuterium isotope effect on the inactivation step (ki) is 1.58 ± 0.07, indicating that proton transfer is partially rate-limiting in the covalent modification reaction [1] [3].

This isotope effect value is consistent with rate-limiting, general-base-catalyzed attack of Histidine-57 on the methylene carbon of the chloromethyl ketone, with concurrent displacement of the chloride anion [1] [3]. The general catalyst responsible for this process is believed to be Aspartic acid-102, which forms part of the catalytic triad and facilitates proton abstraction from the histidine imidazole ring [1] [3].

In contrast to the normal isotope effect observed for ki, the solvent deuterium isotope effect on the second-order rate constant for inactivation (ki/Ki) is inverse, with a value of 0.64 ± 0.05 [1] [3]. This inverse isotope effect indicates that multiple proton reorganization events occur during the formation of the initial enzyme-inhibitor complex, reflecting the complex nature of the binding and activation process [1] [3].

Crystallographic Parameters

X-ray crystallographic analysis of the human leukocyte elastase-MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone complex provides detailed structural parameters that complement the kinetic data [6] [7]. The crystal structure was determined at 2.3 Å resolution and refined to a final R-value of 0.145, indicating high structural accuracy [6] [7].

The covalent bonds formed between the inhibitor and the catalytic residues have been precisely measured through crystallographic analysis [7]. The bond distance between Serine-195 OG and the carbonyl carbon of the valine residue is 1.6 Å, while the bond distance between Histidine-57 NE2 and the chloromethyl carbon is 1.5 Å [7]. These bond distances are consistent with the formation of stable covalent attachments and provide direct structural evidence for the proposed dual-binding mechanism [7].

The tetrahedral geometry of the hemiketal intermediate is clearly evident in the crystal structure, with the carbonyl carbon showing the characteristic sp3 hybridization expected for this type of covalent adduct [6] [7]. This structural feature confirms that the inhibitor functions as a transition state analog, mimicking the tetrahedral intermediate formed during normal peptide hydrolysis [22] [17].

| Parameter | Value | Description |

|---|---|---|

| Ki (Inhibition Constant) | 10 μM | Complex kinetic constant reflecting Michaelis complex and hemiketal formation [1] [3] |

| Solvent Deuterium Isotope Effect (ki) | 1.58 ± 0.07 | Rate-limiting general-catalyzed attack of His-57 on methylene carbon [1] [3] |

| Solvent Deuterium Isotope Effect (ki/Ki) | 0.64 ± 0.05 | Inverse isotope effect indicating multi-proton reorganization [1] [3] |

| Molecular Weight | 503.0 g/mol | Molecular weight of the inhibitor compound [18] [19] |

| Molecular Formula | C₂₂H₃₅ClN₄O₇ | Chemical formula of the tetrapeptide chloromethyl ketone [18] [19] |

| Crystal Structure Resolution | 2.3 Å | X-ray crystallographic resolution of HLE-inhibitor complex [6] [7] |

| R-value (Crystallographic) | 0.145 | Final refinement factor for crystal structure [6] [7] |

| Bond Distance (Ser-195 OG to Val-P1 C) | 1.6 Å | Covalent bond distance between serine hydroxyl and inhibitor carbonyl [7] |

| Bond Distance (His-57 NE2 to Val-P1 CT) | 1.5 Å | Covalent bond distance between histidine and chloromethyl carbon [7] |

| Enzyme Component | Details | Function |

|---|---|---|

| S1 Pocket Residues | Val-190, Val-216, Asp-226 (constricted for medium hydrophobic residues) [8] [15] | Substrate binding and specificity determination |

| Catalytic Triad | Ser-195, His-57, Asp-102 (charge-relay network) [23] [9] | Nucleophilic catalysis and proton transfer |

| Valine Side Chain Conformation | g-conformation in S1 pocket [6] [7] | Optimal fit in enzyme active site |

| Hemiketal Formation | Attack of Ser-195 OG on carbonyl carbon of inhibitor [1] [6] | Reversible intermediate formation |

| Tetrahedral Intermediate | Carbonyl carbon tetrahedrally deformed [6] [7] | Transition state analog |

| Substrate Specificity Determinants | Preference for Val, Ala at P1 position [8] [10] | Elastolytic activity |

| Covalent Modification Sites | His-57 NE2 and Ser-195 OG form covalent bonds [6] [7] | Irreversible enzyme inactivation |